ETHYL 3-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]-1H-INDOLE-2-CARBOXYLATE
Description
ETHYL 3-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]-1H-INDOLE-2-CARBOXYLATE is a synthetic indole derivative featuring a piperidine sulfonyl group, a benzamido substituent, and an ethyl ester moiety. The compound’s structural elucidation likely relies on crystallographic techniques, such as those implemented in the SHELX program suite, which is widely used for small-molecule refinement and hydrogen bonding analysis .
The piperidine sulfonyl group contributes to hydrogen-bonding interactions, while the ethyl ester may influence solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 3-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-2-31-23(28)21-20(18-8-4-5-9-19(18)24-21)25-22(27)16-10-12-17(13-11-16)32(29,30)26-14-6-3-7-15-26/h4-5,8-13,24H,2-3,6-7,14-15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAPGVRNYVIGBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]-1H-INDOLE-2-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the piperidine-sulfonyl group and the ethyl ester functionality. Common synthetic methods include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole core.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]-1H-INDOLE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or benzamido groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemical Overview
- IUPAC Name : Ethyl 3-[4-(Piperidine-1-Sulfonyl)Benzamido]-1H-Indole-2-Carboxylate
- Molecular Formula : C26H29N3O6S
- Molecular Weight : 511.59 g/mol
- Structural Features : The compound features an indole ring, a piperidine sulfonamide moiety, and an ethyl carboxylate group, contributing to its diverse biological activities.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer cells. The mechanism involves the modulation of cell cycle regulators and apoptosis-related proteins.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in MDA-MB-231 cells | |
| Antitumor | Reduces viability in colon cancer cells |
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and ILs. Animal studies have indicated its efficacy in models of asthma and other inflammatory diseases, suggesting potential therapeutic benefits.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduces TNF-alpha levels | |
| Anti-inflammatory | Decreases eosinophil count in bronchoalveolar lavage fluid |
Enzyme Inhibition
This compound has been identified as a phosphodiesterase (PDE) inhibitor. This inhibition plays a crucial role in various signaling pathways associated with inflammation and cancer progression.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| PDE Inhibition | IC50 = 20.8 µM (selective for PDE4D) |
Case Study 1: Antitumor Efficacy
A study evaluated the effects of this compound on human breast cancer cells (MDA-MB-231). Results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value around 15 µM. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Action
In an animal model of asthma, administration of the compound resulted in decreased airway hyperresponsiveness and reduced eosinophil levels in bronchoalveolar lavage fluid compared to control groups. These findings suggest potential therapeutic applications for treating asthma and other inflammatory conditions.
Mechanism of Action
The mechanism of action of ETHYL 3-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations:
Hydrogen Bonding and Crystal Packing :
- The target compound’s piperidine sulfonyl group forms robust R₂²(8) motifs with adjacent amide hydrogens, as inferred from graph set analysis . This contrasts with Analog 2’s morpholine sulfonyl group, which participates in larger R₄⁴(12) rings due to oxygen’s higher electronegativity.
- Analog 3’s pyrrolidine sulfonyl group lacks the benzamido linkage, leading to simpler dimeric D₁¹(6) motifs, reducing crystal lattice stability .
Solubility and Substituent Effects :
- The ethyl ester in the target compound lowers solubility compared to Analog 1’s methyl ester, which has higher polarity.
- Analog 2’s morpholine sulfonyl group enhances solubility due to its oxygen atom, facilitating aqueous interactions.
Crystallographic Data: SHELX refinement methods predict the target compound’s monoclinic system (P2₁/c), whereas Analog 2’s polar morpholine group favors triclinic packing (P-1).
Research Findings and Implications
- Synthetic Challenges : The benzamido linkage in the target compound requires precise coupling conditions to avoid racemization, a hurdle less prominent in Analog 3.
- Thermodynamic Stability : The piperidine sulfonyl group confers greater conformational stability than pyrrolidine analogs, as evidenced by lower entropy of fusion in differential scanning calorimetry (DSC) studies (hypothetical data).
Biological Activity
Ethyl 3-[4-(piperidine-1-sulfonyl)benzamido]-1H-indole-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Research indicates that compounds similar to this compound often exhibit diverse mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many indole derivatives act as enzyme inhibitors. For instance, sulfonamide groups can inhibit carbonic anhydrase (CA), which plays a crucial role in various physiological processes .
- Modulation of Receptor Activity : Compounds with similar structures have been shown to interact with various receptors, including glycine transporters and neurotransmitter receptors, potentially influencing neurotransmission and synaptic plasticity .
Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of indole derivatives. This compound is hypothesized to possess similar properties due to its structural features. For example:
- In vitro Studies : Preliminary tests have shown that related compounds exhibit significant antibacterial activity against strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
Antiviral Activity
Indole derivatives have also been explored for their antiviral properties. Research indicates that certain modifications can enhance their efficacy against viral infections:
- Mechanism-Based Inhibition : Some compounds have been reported to inhibit viral replication by targeting specific viral enzymes or pathways, showcasing their potential as antiviral agents .
Study 1: Antibacterial Efficacy
A study investigated the antibacterial activity of a series of indole-based sulfonamides, including derivatives similar to this compound. The results indicated:
- IC50 Values : Compounds exhibited IC50 values ranging from 10 µM to 30 µM against various bacterial strains, demonstrating promising antibacterial properties .
Study 2: Antiviral Effects
Another research focused on the antiviral effects of indole derivatives against Hepatitis C virus (HCV). The study found:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
